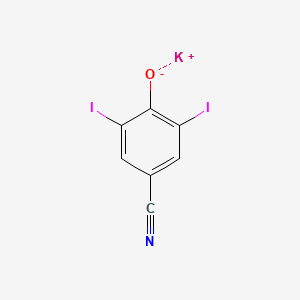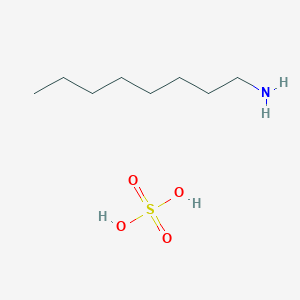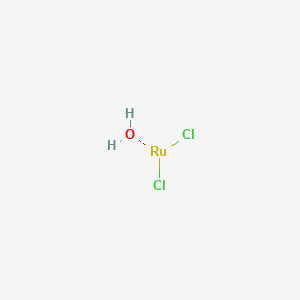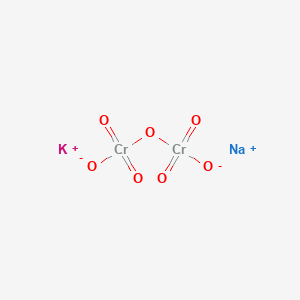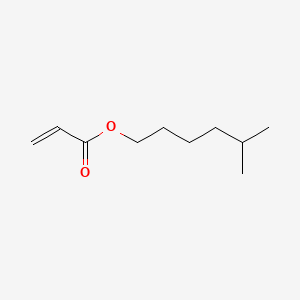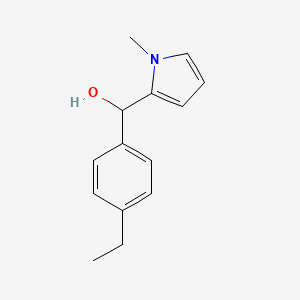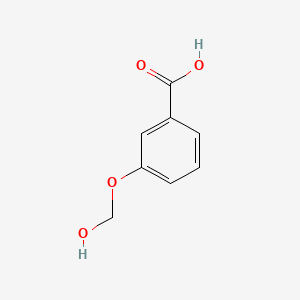![molecular formula C21H20N6O B12644219 [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indazole, triazole, and piperidine moieties, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the indazole and triazole intermediates, which are then coupled with a phenyl group. The final step involves the introduction of the piperidine moiety through a nucleophilic substitution reaction. Common reagents used in these reactions include hydrazine, sodium azide, and various organic solvents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions are carefully controlled to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield indazole-3-carboxylic acid, while reduction of the triazole ring can produce triazoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The molecular pathways involved in its action are still under investigation, but initial studies suggest that it may influence signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
- [3-(1H-indazol-3-yl)phenyl]-piperidin-1-ylmethanone
- [4-(1H-indazol-3-yl)triazol-1-yl]benzene
- [3-(1H-indazol-3-yl)triazol-1-yl]piperidine
Comparison: Compared to these similar compounds, [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions with biological targets, making it a more versatile and potentially more effective compound for various applications.
Propriétés
Formule moléculaire |
C21H20N6O |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H20N6O/c28-21(26-11-4-1-5-12-26)15-7-6-8-16(13-15)27-14-19(23-25-27)20-17-9-2-3-10-18(17)22-24-20/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,22,24) |
Clé InChI |
PCSKKKBOKABGBC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


